tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 2-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-9-10-12-7-5-6-8-13(12)16(11)14(17)18-15(2,3)4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
SWQDFQFFZRMEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with phenol derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution can occur at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives, substituted quinoline derivatives
Scientific Research Applications
tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application:
Pharmacological Activity: The compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as enzymes or receptors to exert its effects.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors and LEDs, where it contributes to charge transport and light emission.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The dihydroquinoline scaffold allows diverse substitutions, which significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Effects : Methyl groups at the 2-position (target compound) vs. 5- or 6-positions (analogs) alter steric and electronic profiles. For example, 6-methoxy derivatives (logP = 3.45) are more lipophilic than 2-methyl analogs (predicted logP ~2.8).
- Biological Relevance : Bulky substituents (e.g., 6-benzyl ) enhance μ-opioid receptor (MOR) binding affinity, while smaller groups (e.g., methyl) may improve metabolic stability.
- Synthetic Complexity : Fluorinated derivatives (e.g., 3-fluoro-6,7-dimethoxy ) require specialized catalysts (Ru(II)) but achieve high enantiopurity (90% ee) .
Physicochemical and Spectral Properties
- NMR Trends: 1H NMR: Methyl groups in dihydroquinolines typically resonate at δ 1.2–1.6 ppm (tert-butyl) and δ 2.3–2.8 ppm (aromatic methyl). For example, tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate shows tert-butyl signals at δ 1.52 ppm . 13C NMR: The Boc carbonyl appears at δ 154–174 ppm, while methyl carbons range from δ 17–25 ppm .
- Optical Activity : Chiral centers (e.g., sulfinamide derivatives ) exhibit specific rotations (e.g., [α]D28 = -2.0 for pyrrolidinyl-substituted analogs ).
Biological Activity
tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.28 g/mol. The compound features a tert-butyl ester group, a methyl group, and a dihydroquinoline core structure, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Various studies indicate that these compounds exhibit activity against a range of bacteria and fungi. For instance, research has shown that related quinoline compounds can disrupt bacterial cell walls and inhibit enzyme activity critical for microbial survival.
Antiviral Activity
Research highlights the potential of quinoline derivatives in combating viral infections. In vitro studies suggest that certain analogs possess inhibitory effects against viruses such as Hepatitis B Virus (HBV). The mechanism involves interference with viral replication processes, making these compounds candidates for further investigation in antiviral drug development .
Anticancer Properties
The anticancer activity of quinoline derivatives has been widely studied. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumors .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- DNA Interaction : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in metabolic pathways essential for cellular function.
Comparative Analysis with Related Compounds
A comparative analysis of the structural similarities among various quinoline derivatives reveals insights into their biological activities. The following table summarizes some related compounds along with their molecular formulas and observed activities:
| Compound Name | Molecular Formula | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|---|
| tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | C14H18BrNO2 | Moderate | Weak | Strong |
| tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | C15H19NO3 | Strong | Moderate | Moderate |
| tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | C15H20N2O3 | Weak | Strong | Strong |
This table illustrates the diversity in biological activities among structurally similar compounds, emphasizing the importance of specific functional groups in determining pharmacological effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of quinoline derivatives in clinical settings:
- Study on Antiviral Efficacy : A study investigated the antiviral potential of a related compound against HBV using an in vitro model. The compound demonstrated significant inhibition at concentrations as low as 10 µM while maintaining low cytotoxicity levels .
- Anticancer Research : In vitro experiments on various cancer cell lines showed that this compound induced apoptosis and inhibited proliferation at micromolar concentrations. These findings suggest its potential as a lead compound for cancer therapy .
Q & A
Q. Basic Research Focus
- Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis of the Boc group .
- Hazards : Compounds may exhibit acute toxicity (H302) and skin/eye irritation (H315, H319); use PPE (gloves, goggles) and work in a fume hood .
- Disposal : Follow local regulations for organic waste, avoiding aqueous release due to potential ecotoxicity .
How do contradictory NMR or HRMS data arise in structural characterization, and how should they be resolved?
Advanced Research Focus
Data discrepancies may stem from:
- Impurities : Side products (e.g., de-Boc derivatives) can alter NMR shifts. Purify via silica gel chromatography (hexane:acetone gradients) .
- Tautomerism : Enol-keto tautomerism in dihydroquinolinones causes split peaks in ¹³C NMR. Use DMSO-d₆ to stabilize dominant tautomers .
- Isotopic patterns : HRMS isotopic clusters (e.g., [M+Na]⁺ vs. [M+K]⁺) must be computationally matched to avoid misassignment .
What role does the Boc group play in X-ray crystallographic studies of dihydroquinoline derivatives?
Advanced Research Focus
The Boc group stabilizes molecular conformation by:
- Reducing flexibility : Its bulky structure restricts rotational freedom, aiding crystal lattice formation .
- Enhancing solubility : Boc-protected derivatives dissolve better in organic solvents (e.g., CHCl₃), facilitating crystallization .
Crystallographic data (e.g., CCDC entries) confirm bond lengths and angles critical for modeling receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
